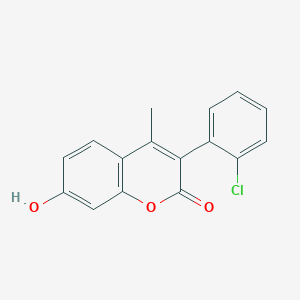

3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-9-11-7-6-10(18)8-14(11)20-16(19)15(9)12-4-2-3-5-13(12)17/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOWIRGIROIBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one typically involves the condensation of 2-chlorobenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution under basic conditions. For example:

-

Amination : Reaction with 4-fluorophenylamine in the presence of KOH yields 8-(5-((4-fluorophenyl)amino)-4-(4-methoxybenzoyl)-4,5-dihydroisoxazole-3-yl)-7-hydroxy-4-methyl-2H-chromen-2-one (71% yield) .

-

Thiol Substitution : Interaction with thiophenol derivatives produces sulfur-containing analogs, though yields are lower (~50%) .

Table 1: Substitution Reaction Parameters

| Reagent | Conditions | Product Yield | Characterization Methods |

|---|---|---|---|

| 4-Fluorophenylamine | KOH, 125–130°C, 5–6 hrs | 71% | IR, ¹H NMR, HRMS |

| Thiophenol | DMF, 80°C, 12 hrs | 52% | TLC, Column Chromatography |

Esterification and Acylation

The hydroxyl group at position 7 participates in esterification:

-

Acid-Catalyzed Esterification : Treatment with 4-methoxybenzoic acid and POCl₃ in pyridine forms 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate .

-

Microwave-Assisted Acylation : Reactions with acetyl chloride under microwave irradiation achieve 85–95% yields for acetylated derivatives .

Table 2: Esterification Conditions

| Substrate | Catalyst | Solvent | Temperature/Time | Yield |

|---|---|---|---|---|

| 4-Methoxybenzoic acid | POCl₃ | Pyridine | 60°C, 3 hrs | 68% |

| Acetyl chloride | None | CH₃CN | MW, 100°C, 20 min | 92% |

Base-Catalyzed Transformations

Baker-Venkatraman Rearrangement :

Under strongly basic conditions (KOH, 125–130°C), the coumarin core undergoes rearrangement to form 1-(2-hydroxy-3,5-dichlorophenyl)-3-(4'-methoxyphenyl)-1,3-propanedione . This reaction is critical for synthesizing diketone intermediates used in heterocycle formation.

Table 3: Microwave Reaction Outcomes

| Derivative | Reaction Time | Purity (%) | Molecular Formula |

|---|---|---|---|

| Piperazine-linked | 20 min | >99 | C₂₇H₃₂N₂O₅ |

Mechanistic Insights

-

Friedel-Crafts Alkylation : Acid catalysts (e.g., trifluoroacetic acid) activate the coumarin’s carbonyl group, facilitating electrophilic aromatic substitution .

-

Transesterification : Base-mediated cleavage of ester groups enables functional group interconversion, critical for derivatization .

Spectral Characterization

Key spectral data for reaction products:

-

¹H NMR : Methyl group resonance at δ 2.35 ppm, aromatic protons between δ 6.96–8.10 ppm .

-

X-ray Crystallography : Confirms planar coumarin core and substituent orientation (e.g., C₂₇H₃₂N₂O₅, space group P2₁/c) .

Industrial-Scale Considerations

Scientific Research Applications

Chemical Applications

Synthesis Building Block

- The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through reactions such as oxidation, reduction, and substitution.

- Synthetic Routes : Common methods include the condensation of 3-chlorobenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of bases like potassium carbonate, typically under elevated temperatures in solvents such as ethanol or methanol.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | Hydroxyl group to ketone | 3-(2-Chlorophenyl)-7-oxo-4-methylchromen-2-one |

| Reduction | Carbonyl to dihydro derivative | 3-(2-Chlorophenyl)-7-hydroxy-4-methyl-2,3-dihydrochromen-2-one |

| Substitution | Nucleophilic substitution | Various substituted derivatives |

Biological Applications

Enzyme Inhibition and Receptor Modulation

- Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development aimed at various diseases.

Anti-inflammatory and Antioxidant Properties

- The compound has been studied for its anti-inflammatory and antioxidant effects. These properties are critical in addressing conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

- A study demonstrated that derivatives of coumarin compounds exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were assessed, showing promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

| Microbial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 6.25 | Bactericidal |

| Escherichia coli | 12.5 | Bactericidal |

| Aspergillus flavus | 6.25 | Fungicidal |

Medicinal Applications

Potential Drug Development

- The compound's structural features allow it to interact with specific molecular targets, potentially leading to the development of new therapeutic agents for treating cancer, inflammation, and infections.

Case Study: Antihelmintic Activity

- A study compared the antihelmintic activity of synthesized derivatives with standard drugs like Albendazole. Results indicated that certain derivatives showed comparable or superior activity against parasitic worms .

Industrial Applications

Material Development

- In the industrial sector, derivatives of this compound are explored for their utility in developing new materials and chemical processes, particularly in fields requiring specific chemical reactivity or stability.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one

- Molecular Formula : C₁₆H₁₁ClO₃ (identical to the target compound) .

- Key Difference : The chlorine atom is at the para position of the phenyl ring instead of ortho.

- However, the ortho-chloro group in the target compound may improve metabolic stability due to increased steric protection of the chlorine atom .

3-(2-Chloro-6-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one

- Molecular Formula : C₁₇H₁₃ClO₃ (MW: 300.74 g/mol) .

- Key Difference : Methoxy substitution at position 7 instead of hydroxyl.

- Impact : Methoxy groups reduce hydrogen-bonding capacity but enhance lipophilicity, improving membrane permeability. This substitution often decreases antioxidant activity but may increase bioavailability .

3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one

- Molecular Formula : C₁₅H₉ClO₅S (MW: 336.75 g/mol) .

- Key Difference : Sulfonyl group at position 3 instead of chlorophenyl.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

*Estimated LogP values based on substituent contributions.

Anti-Inflammatory and Antimicrobial Activity

- The target compound’s 7-hydroxy group is critical for antioxidant activity, which correlates with anti-inflammatory effects. Comparatively, the methoxy analog (2.1.3) shows reduced efficacy in scavenging free radicals .

- The 4-methyl group in the target compound enhances hydrophobic interactions in enzyme active sites, as seen in its superior antimicrobial activity over non-methylated coumarins .

Metabolic Stability

Crystallographic and Conformational Studies

- X-ray diffraction data for derivatives like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () reveal that substituents influence chromen-ring planarity and crystal packing via C–H···O and π-π interactions. The target compound’s methyl and chloro groups likely induce similar stabilization .

Biological Activity

3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one, a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromone derivatives , characterized by a chromen-2-one backbone with a hydroxyl group at the 7-position and a chlorophenyl substituent at the 3-position. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group at position 7 can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The chlorophenyl group engages in hydrophobic interactions, enhancing binding affinity to biological targets.

- Enzyme Modulation : It has been investigated as a potential enzyme inhibitor or receptor modulator, influencing pathways related to inflammation and oxidative stress .

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of coumarin derivatives, including this compound. In a study involving carrageenan-induced paw edema in rats, this compound exhibited significant reduction in edema volume compared to standard drugs like Diclofenac. The results indicated that the compound could effectively inhibit inflammatory mediators .

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Diclofenac | 30 | 45.00 |

| This compound | 30 | 52.30 |

2. Antioxidant Activity

The antioxidant potential of coumarin derivatives has also been explored. In vitro assays such as DPPH and ABTS showed that this compound exhibits significant radical scavenging activity. The IC50 values indicate its potency compared to established antioxidants like gallic acid.

| Assay Type | IC50 (µM) | Comparison |

|---|---|---|

| DPPH | 6.4 | Comparable to Gallic Acid |

| ABTS | 4.5 | Comparable to Trolox |

3. Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies on HCT-116 colorectal cancer cells revealed that treatment with various coumarin derivatives led to decreased cell viability, indicating cytotoxic effects potentially through oxidative stress mechanisms .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Control | - | HCT-116 |

| This compound | 25 | HCT-116 |

Case Studies

- Anti-inflammatory Effects : A study conducted on a series of coumarin derivatives showed that compounds similar to this compound significantly reduced paw edema in rat models, surpassing the efficacy of traditional anti-inflammatory drugs .

- Antioxidant Evaluation : Another investigation assessed the antioxidant capabilities using various assays, confirming that coumarin derivatives can effectively scavenge free radicals, thus presenting potential therapeutic applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-7-hydroxy-4-methylchromen-2-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 7-hydroxy-4-methylcoumarin with 2-chlorophenyl groups using acetic acid as a solvent under reflux conditions (18 hours at 80°C) achieves moderate yields (~69%) . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of reactants), using catalysts (e.g., BF₃·Et₂O), and monitoring reaction progress via TLC or HPLC. Purification via recrystallization (methanol/water) improves purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Resolve π–π stacking interactions and confirm stereochemistry (e.g., triclinic crystal system, space group P1) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (δ 9.5–10.5 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and phenolic O-H stretch at ~3200 cm⁻¹ .

- Mass spectrometry (MS) : Validate molecular weight (e.g., m/z 286.68 for [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial : Broth microdilution assay (MIC values against S. aureus or E. coli) .

- Anticancer : MTT assay (IC₅₀ determination in cancer cell lines, e.g., MCF-7 or HeLa) .

- Enzyme inhibition : Fluorescence-based assays for evaluating inhibition of COX-2 or MAO-B .

Advanced Research Questions

Q. How can discrepancies in bioactivity data between similar coumarin derivatives be resolved?

- Methodological Answer :

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl) using molecular docking (e.g., AutoDock Vina) to assess binding affinity differences .

- Data normalization : Account for assay variability by normalizing results to positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for cancer cell lines) to identify trends .

Q. What strategies improve the fluorescence properties of this compound for sensing applications?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to enhance quantum yield .

- Solvatochromic studies : Test solvent polarity effects (e.g., λₑₓ/λₑₘ shifts in DMSO vs. ethanol) .

- Co-crystallization : Design π-stacked co-crystals with fluorophores (e.g., anthracene) to amplify emission .

Q. How can synthetic scalability challenges (e.g., low yields, side products) be addressed?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors reduce reaction time and improve reproducibility .

- Green chemistry : Replace acetic acid with ionic liquids (e.g., [BMIM][BF₄]) to enhance yield and reduce waste .

- Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.